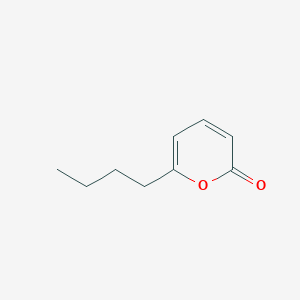![molecular formula C16H20ClNO5 B14738834 Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate CAS No. 5634-76-4](/img/structure/B14738834.png)
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a functionalized N,O,O-ligand that has been studied for its potential in forming bimetallic complexes, which are crucial in enzyme/drug interactions and electron transfer processes .
Vorbereitungsmethoden
The synthesis of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate typically involves the condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters. This reaction is carried out under specific conditions to ensure a good yield of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Wissenschaftliche Forschungsanwendungen
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it valuable in biological studies, particularly in understanding the mechanisms of enzyme inhibition.
Wirkmechanismus
The mechanism of action of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate involves its ability to coordinate with metal ions such as Mg²⁺ and Mn²⁺. This coordination leads to the formation of bimetallic complexes, which can inhibit the activity of specific enzymes like HIV-1 Integrase. The compound’s structure allows it to interact with the enzyme’s active site, blocking its function and preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. Other similar compounds include various substituted malonic esters, which share some chemical properties but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
5634-76-4 |
|---|---|
Molekularformel |
C16H20ClNO5 |
Molekulargewicht |
341.78 g/mol |
IUPAC-Name |
diethyl 2-(N-(2-chloroacetyl)-4-methylanilino)propanedioate |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-15(20)14(16(21)23-5-2)18(13(19)10-17)12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
IQYCSASYWGYQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=C(C=C1)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


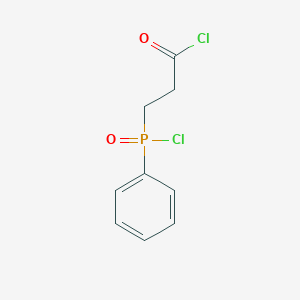
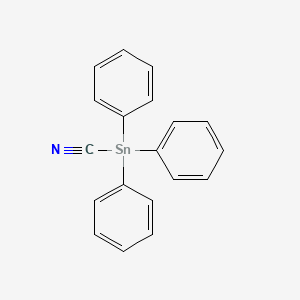
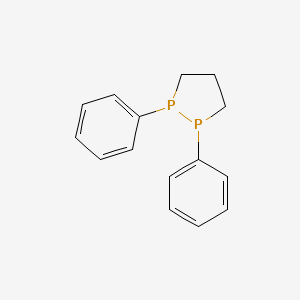
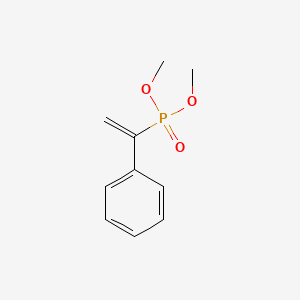

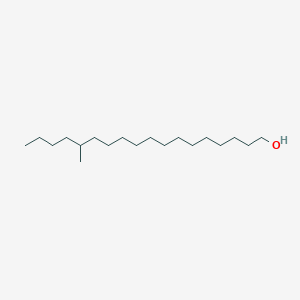
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
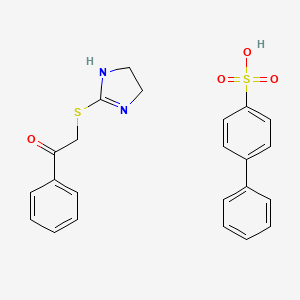
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)




